Dypnone

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-diphenylbut-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLELHVCQAULGBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870560 | |

| Record name | 1,3-Diphenyl-2-buten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-45-4 | |

| Record name | 1,3-Diphenyl-2-buten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dypnone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Diphenyl-2-buten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DYPNONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X1835LFAQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Dypnone: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dypnone, a ketone with the IUPAC name 1,3-diphenylbut-2-en-1-one, serves as a valuable intermediate in organic synthesis.[1][2][3] Its chemical structure, characterized by a conjugated system involving two phenyl groups and an α,β-unsaturated ketone moiety, makes it a versatile precursor for a variety of more complex molecules. This guide provides an in-depth overview of dypnone's chemical structure, physicochemical properties, detailed synthetic protocols, and its application in the synthesis of biologically relevant scaffolds.

Chemical Structure and IUPAC Name

Dypnone is systematically named 1,3-diphenylbut-2-en-1-one .[2][3] It is also commonly referred to as β-methylchalcone.[2][4] The presence of a carbon-carbon double bond gives rise to geometric isomerism, with the (E)-isomer being the more stable and predominantly formed product in typical synthetic preparations.

Chemical Formula: C₁₆H₁₄O[1][4][5]

Molecular Weight: 222.29 g/mol [1][5]

CAS Registry Number: 495-45-4[1][4]

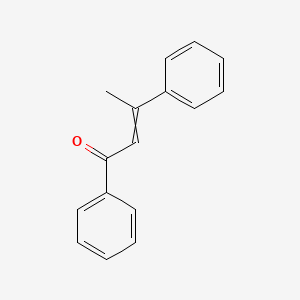

Chemical Structure:

Figure 1: 2D structure of Dypnone (1,3-diphenylbut-2-en-1-one)

Physicochemical and Quantitative Data

A summary of the key quantitative properties of dypnone is presented in the table below. These properties are crucial for its handling, purification, and use in synthetic procedures.

| Property | Value | Reference(s) |

| Appearance | Yellowish liquid | [6][7] |

| Boiling Point | 340-345 °C (at 760 mmHg, with partial decomposition) | [4] |

| 225 °C (at 22 mmHg) | [4] | |

| 170 °C (at 3 mmHg) | [6] | |

| 150-155 °C (at 1.0 mmHg) | [4] | |

| Density | 1.1080 g/cm³ (at 15 °C relative to water at 4 °C) | [4] |

| Refractive Index (n_D²⁰) | 1.6343 | [4] |

| Solubility | Insoluble in water; Soluble in alcohol and ether | [4] |

| Molecular Formula | C₁₆H₁₄O | [1][4][5] |

| Molecular Weight | 222.29 g/mol | [1][5] |

| Percent Composition | C: 86.45%, H: 6.35%, O: 7.20% | [4][5] |

Experimental Protocols: Synthesis of Dypnone

The most common and established method for the synthesis of dypnone is the self-condensation of two molecules of acetophenone.[2] This reaction can be catalyzed by various reagents, including acids and bases. A detailed protocol adapted from Organic Syntheses using aluminum tert-butoxide as a catalyst is provided below.

Reaction Scheme:

2 C₆H₅COCH₃ → C₆H₅COCH=C(CH₃)C₆H₅ + H₂O

Materials and Equipment:

-

Acetophenone

-

Aluminum tert-butoxide

-

Xylene

-

Water

-

Ether

-

Three-necked flask equipped with a stirrer, a short fractionating column, and a condenser

-

Oil bath

-

Distillation apparatus

-

Centrifuge

Procedure:

-

Reaction Setup: In a three-necked flask, a mixture of acetophenone and a catalytic amount of aluminum tert-butoxide in xylene is prepared.

-

Reaction Execution: The flask is heated in an oil bath to maintain the reaction mixture at a specific temperature (e.g., 133-137 °C). The tert-butyl alcohol formed during the reaction is slowly distilled off. The reaction progress can be monitored by observing the color change from yellow to deep orange and an increase in viscosity.

-

Hydrolysis: After the reaction is complete (typically after about 2 hours of alcohol distillation), the mixture is cooled to approximately 100 °C. Water is then cautiously added in small portions with continuous stirring to hydrolyze the aluminum tert-butoxide. This process may initially form a gel, which then breaks up upon further addition of water and gentle agitation. The mixture is then refluxed for about 15 minutes to ensure complete hydrolysis.

-

Extraction and Purification: The organic layer containing dypnone is separated. The aqueous layer and the precipitated aluminum hydroxide are extracted with ether. The combined organic extracts are then subjected to distillation. First, the solvents (ether, tert-butyl alcohol, and xylene) are removed. The remaining residue is then fractionally distilled under reduced pressure to first remove unreacted acetophenone followed by the collection of the dypnone fraction at 150–155 °C/1 mm Hg. The typical yield of this procedure is 77–82%.

Application in the Synthesis of Bioactive Scaffolds: 1,3,5-Triarylbenzenes

Dypnone serves as a key intermediate in the synthesis of various heterocyclic and carbocyclic compounds, some of which possess significant biological activities. One notable application is its use as a precursor for 1,3,5-triarylbenzenes. These C3-symmetric molecules are important structural motifs in materials science and medicinal chemistry. A proposed mechanism for the rearrangement of dypnone to 1,3,5-triarylbenzenes involves a sequence of aldol-type condensation, intramolecular [2+2] cycloaddition, and retro-[2+2] cycloaddition.

Caption: Proposed reaction pathway for the synthesis of 1,3,5-triarylbenzenes from dypnone.

This transformation highlights the utility of dypnone in constructing complex molecular architectures that are of interest to drug development professionals. The pyrimidine and pyrrole ring systems, which can also be synthesized from dypnone, are prevalent in a vast array of biologically active compounds, including antibacterial, antifungal, antiviral, and anticancer agents.[1][6][8]

Conclusion

Dypnone is a fundamentally important ketone in organic synthesis, bridging simple starting materials like acetophenone to complex and potentially bioactive molecules such as 1,3,5-triarylbenzenes, pyrimidines, and pyrroles. A thorough understanding of its properties and synthetic methodologies, as detailed in this guide, is essential for researchers and scientists aiming to leverage this versatile intermediate in their synthetic and drug discovery endeavors.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Rearrangement of dypnones to 1,3,5-triarylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. wjarr.com [wjarr.com]

- 6. researchgate.net [researchgate.net]

- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation | MDPI [mdpi.com]

- 8. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

Dypnone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dypnone (CAS No. 495-45-4), a versatile ketone with applications ranging from a plasticizer to a key intermediate in organic synthesis. This document details its physicochemical properties, experimental protocols for its synthesis, and its role in various chemical transformations.

Core Data at a Glance

Dypnone, chemically known as 1,3-Diphenyl-2-buten-1-one or β-Methylchalcone, is a well-characterized organic compound.[1][2] Its fundamental properties are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 495-45-4 | [3][4][5] |

| Molecular Formula | C₁₆H₁₄O | [1][3][6] |

| Molecular Weight | 222.28 g/mol | [1][3][7] |

| Appearance | Yellow, dense liquid | [2] |

| Boiling Point | 340-345 °C (at 760 mmHg, with partial decomposition) | [7] |

| 225 °C (at 22 mmHg) | [7] | |

| 150-155 °C (at 1.0 mmHg) | [7] | |

| Density | 1.1080 g/cm³ (at 15 °C) | [7] |

| Refractive Index | 1.6343 (at 20 °C) | [7] |

| Solubility | Insoluble in water; Soluble in alcohol and ether. | [7] |

Synthesis of Dypnone: Experimental Protocols

Dypnone is primarily synthesized through the self-condensation of two molecules of acetophenone.[2] Various catalysts can be employed to facilitate this reaction. Below are detailed protocols for two common methods.

Synthesis using Aluminum tert-Butoxide

This method, a modification of the procedure by Adkins and Cox, provides a good yield of Dypnone.

Materials:

-

Dry xylene

-

Dry acetophenone

-

Aluminum tert-butoxide

-

Water

-

Ether

Procedure:

-

In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a Vigreux column connected to a condenser, combine 345 g of dry xylene, 120 g of dry acetophenone, and 135 g of aluminum tert-butoxide.

-

Heat the mixture in an oil bath to maintain the reaction temperature between 133-137 °C.

-

tert-Butyl alcohol will distill off at 80-85 °C. Continue the distillation for 2 hours by keeping the heating bath between 150-155 °C.

-

Cool the reaction mixture to 100 °C and cautiously add 40 ml of water with continuous stirring to hydrolyze the aluminum tert-butoxide.

-

Reflux the mixture for an additional 15 minutes.

-

After cooling, transfer the mixture to centrifuge bottles and separate the aluminum hydroxide by centrifugation.

-

Extract the product from the aluminum hydroxide precipitate with approximately 1 liter of ether, performing the extraction four times.

-

Remove the ether and tert-butyl alcohol by distillation at atmospheric pressure.

-

Remove the xylene by distillation under reduced pressure (25-50 mmHg).

-

Transfer the residue to a smaller flask and distill off the unreacted acetophenone at approximately 80 °C/10 mmHg.

-

Finally, distill the Dypnone at 150-155 °C/1 mmHg. The expected yield is 85-91 g (77-82%).

Synthesis using Polyphosphoric Acid

This method offers a straightforward alternative for the preparation of Dypnone.

Materials:

-

Acetophenone

-

Polyphosphoric acid

-

Benzene

Procedure:

-

In a reaction vessel, mix 120 g (1.0 mole) of acetophenone and 300 g of polyphosphoric acid with 156 g of benzene.

-

Stir and reflux the mixture at approximately 70 °C for 6 hours.

-

After the reaction is complete, wash the reaction mixture with water.

-

Distill the mixture to obtain Dypnone, a yellowish liquid with a boiling point of 246 °C at 50 mmHg.

Chemical Transformations and Applications

Dypnone serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its versatile reactivity allows for the construction of more complex molecular architectures.

Caption: Synthetic pathway from Acetophenone to Dypnone and its subsequent use as a precursor for various heterocyclic and aromatic compounds.

Dypnone is a key starting material for the synthesis of substituted pyrroles, pyrimidines, and 1,3,5-triarylbenzenes.[2] These classes of compounds are of significant interest in medicinal chemistry and materials science. Beyond its role as a synthetic intermediate, Dypnone also finds application as a plasticizer for vinyl resins, an ultraviolet absorber in coatings, and as a base in perfumery.[2]

Logical Workflow for Dypnone Synthesis and Purification

The general workflow for the synthesis and purification of Dypnone from acetophenone involves several key steps, as illustrated in the diagram below. The choice of catalyst and solvent system can be varied to optimize the reaction conditions.

References

- 1. Dypnone [drugfuture.com]

- 2. Dypnone | C16H14O | CID 95329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. US2769842A - Preparation of dypnone - Google Patents [patents.google.com]

- 7. frinton.com [frinton.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Dypnone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dypnone, systematically known as 1,3-diphenyl-2-buten-1-one, is an unsaturated ketone that serves as a valuable intermediate in organic synthesis and finds applications as a plasticizer and ultraviolet (UV) absorber.[1] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics. All quantitative data is presented in structured tables for ease of reference and comparison.

Core Chemical and Physical Properties

Dypnone is the product of the self-condensation of two molecules of acetophenone.[1] It is most commonly found as the E-isomer due to greater steric stability.[1] While some sources describe it as a yellow, dense liquid, others report it as a solid powder, a discrepancy that may be attributable to purity or the specific isomeric form.[1][2]

Table 1: General and Identification Properties of Dypnone

| Property | Value | Reference(s) |

| IUPAC Name | 1,3-Diphenyl-2-buten-1-one | [2] |

| Synonyms | β-Methylchalcone, Dypenone | [3] |

| CAS Number | 495-45-4 | [3] |

| Molecular Formula | C₁₆H₁₄O | [3] |

| Molecular Weight | 222.28 g/mol | [3] |

| Canonical SMILES | CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | [3] |

| InChI Key | PLELHVCQAULGBH-UHFFFAOYSA-N | [3] |

Table 2: Physical Properties of Dypnone

| Property | Value | Reference(s) |

| Appearance | Yellow liquid or solid powder | [1][2] |

| Melting Point | -30 °C to 69 °C (range reported) | [4][5] |

| Boiling Point | 340-345 °C at 760 mmHg (with partial decomposition) 225 °C at 22 mmHg 170 °C at 3 mmHg 150-155 °C at 1 mmHg | [1][3][5] |

| Density | 1.1080 g/cm³ at 15 °C | [3][5] |

| Refractive Index (n_D²⁰) | 1.6343 | [3][5] |

| Solubility | Insoluble in water. Soluble in DMSO, alcohol, and ether. | [2][3] |

Spectroscopic and Analytical Data

The extended conjugation of the benzoyl group with the double bond gives Dypnone distinct spectroscopic properties.

Table 3: Spectroscopic Data for Dypnone

| Technique | Expected/Observed Peaks |

| UV-Vis | Strong absorption is expected between 250-350 nm due to the extended π-conjugated system. |

| Infrared (IR) | ~3060 cm⁻¹ (Aromatic C-H Stretch) ~2920 cm⁻¹ (Alkyl C-H Stretch) ~1660 cm⁻¹ (C=O Stretch, conjugated ketone) ~1600 cm⁻¹ (C=C Stretch, alkene and aromatic) ~1450 cm⁻¹ (Aromatic C=C Stretch) ~750, ~690 cm⁻¹ (C-H Bending, monosubstituted benzene) |

| ¹H NMR | δ ~7.9-8.1 ppm (m, 2H, ortho-protons of benzoyl group) δ ~7.4-7.6 ppm (m, 8H, remaining aromatic protons) δ ~6.8-7.0 ppm (s, 1H, vinylic proton) δ ~2.6 ppm (s, 3H, methyl protons) |

| ¹³C NMR | δ ~190 ppm (C=O) δ ~155 ppm (alkene C-Ph) δ ~137-138 ppm (quaternary aromatic carbons) δ ~128-133 ppm (aromatic CH) δ ~125 ppm (alkene CH) δ ~22 ppm (CH₃) |

| Mass Spectrometry (EI) | M⁺ at m/z = 222. Key fragments at m/z = 105 ([C₆H₅CO]⁺), m/z = 117 ([M-C₆H₅CO]⁺), and m/z = 77 ([C₆H₅]⁺). |

Experimental Protocols

Synthesis of Dypnone via Self-Condensation of Acetophenone

This procedure is adapted from Organic Syntheses, a reliable source for preparative organic chemistry methods.[6] The reaction involves the self-condensation of acetophenone catalyzed by aluminum tert-butoxide.

Materials:

-

Acetophenone (dry, 1 mole, 120 g)

-

Aluminum tert-butoxide (0.55 mole, 135 g)

-

Xylene (dry, 400 mL)

-

Water

-

Ether

-

1-L three-necked round-bottomed flask

-

Mechanical stirrer, thermometer, Vigreux column, condenser, and receiver

-

Oil bath

-

Centrifuge and centrifuge bottles

Procedure:

-

Reaction Setup: Equip the three-necked flask with a mechanical stirrer, a thermometer, and a Vigreux column attached to a condenser and receiver protected by a calcium chloride tube.

-

Charging the Flask: Add dry xylene (400 mL), dry acetophenone (120 g), and aluminum tert-butoxide (135 g) to the flask.

-

Reaction: Begin stirring and heat the flask in an oil bath, maintaining the reaction mixture temperature between 133-137 °C. The tert-butyl alcohol byproduct will slowly distill off at a vapor temperature of 80-85 °C. Continue heating for approximately 2 hours after distillation begins. The mixture will change color from yellow to deep orange and become more viscous.[6]

-

Hydrolysis: Cool the reaction mixture to 100 °C. Cautiously add 40 mL of water in small portions with continuous stirring. The mixture will form a gel and then break up as boiling begins. Reflux for an additional 15 minutes to ensure complete hydrolysis of the aluminum tert-butoxide.

-

Workup: After cooling, transfer the mixture to centrifuge bottles. Centrifuge to separate the aluminum hydroxide precipitate. Decant the supernatant liquid.

-

Extraction: Wash the aluminum hydroxide precipitate by making a smooth paste with ether (total of ~250 mL). Centrifuge again and pour off the ether extract. Repeat this ether extraction three more times. Combine all the supernatant and ether extracts.

-

Purification: Remove the ether and tert-butyl alcohol by distillation at atmospheric pressure. Remove the xylene by distillation under reduced pressure (25-50 mm). Transfer the residue to a smaller flask and distill to first remove any unreacted acetophenone (~80 °C at 10 mm) and then the Dypnone product at 150–155 °C at 1 mm pressure. The yield is typically 77–82%.[6]

General Protocol for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve a small sample (~5-10 mg) of purified Dypnone in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

IR Spectroscopy: For liquid samples, a small drop can be placed as a neat film between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Acquire the spectrum using an FTIR spectrometer.

-

Mass Spectrometry: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS). Electron Ionization (EI) is a common method for this type of molecule.

Key Process and Relationship Diagrams

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the structural relationships governing Dypnone's properties.

Caption: Workflow for the synthesis of Dypnone.

Caption: Relationship between Dypnone's structure and its properties.

Safety and Handling

Dypnone should be handled with appropriate laboratory safety precautions. It is stable under normal conditions.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[7]

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from oxidizing agents.[7]

-

Toxicity: The oral LD50 in rats is reported as 3.6 g/kg.[3]

This guide serves as a foundational resource for professionals working with Dypnone, providing essential data and protocols to support further research and development.

References

Dypnone Solubility in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dypnone, with the chemical name 1,3-Diphenyl-2-buten-1-one, is a versatile organic compound utilized in various applications, including as a plasticizer, a base for perfumes, and as an ultraviolet light filter in resins and surface coating materials. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in synthesis, formulation, and quality control. This technical guide provides a summary of the available qualitative solubility information for dypnone and presents detailed experimental protocols for the quantitative determination of its solubility. While specific quantitative solubility data for dypnone is not extensively available in published literature, this document equips researchers with the necessary methodology to generate this critical data in-house.

Dypnone: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₄O | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Appearance | Yellowish liquid | [1] |

| Boiling Point | 345°C (decomposes) | [1] |

| Water Solubility | Insoluble | [1] |

Qualitative Solubility of Dypnone

General literature indicates the solubility of dypnone in a qualitative manner. The following table summarizes these observations.

| Solvent | Qualitative Solubility | Reference |

| Alcohol | Soluble | [1] |

| Oils | Soluble | [1] |

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

The following are established methods for determining the solubility of an organic compound like dypnone.

Gravimetric Method

This method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a volatile solvent.

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

-

Dypnone

-

Selected organic solvent (e.g., ethanol, acetone, toluene)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Oven

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of dypnone to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Filter the withdrawn sample through a syringe filter (of a material compatible with the solvent) to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh a clean, dry evaporating dish or watch glass (W₁).

-

Transfer the filtered saturated solution into the pre-weighed container.

-

Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating may be applied if the solvent is volatile and the compound is thermally stable at the applied temperature.

-

Once the solvent has evaporated, place the container in an oven at a temperature below the melting point of dypnone to remove any residual solvent.

-

Cool the container in a desiccator and weigh it (W₂).

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

The mass of the dissolved dypnone is (W₂ - W₁).

-

The solubility can then be expressed in various units, such as g/mL, g/100 mL, or mol/L.

-

Caption: Experimental workflow for the gravimetric determination of dypnone solubility.

UV-Vis Spectrophotometry Method

This method is suitable if dypnone exhibits a characteristic UV-Vis absorption spectrum in the chosen solvent and the solvent itself does not absorb significantly in the same region.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve that relates absorbance to concentration (Beer-Lambert Law).

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

Quartz or glass cuvettes (compatible with the solvent)

-

Dypnone

-

Selected organic solvent (UV-grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of dypnone of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for dypnone.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c).

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a filtered, saturated solution of dypnone at the desired temperature.

-

-

Absorbance Measurement:

-

Take an aliquot of the filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Logical Relationships: Synthesis of Dypnone

Dypnone is commonly synthesized via the self-condensation of acetophenone. Understanding this synthesis pathway is relevant for researchers working with this compound.

Caption: Logical workflow for the synthesis of dypnone from acetophenone.

Conclusion

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Dypnone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dypnone, with the systematic name 1,3-diphenyl-2-buten-1-one, is an organic compound belonging to the chalcone family. It serves as a valuable intermediate in various chemical syntheses and has applications as a plasticizer and in the fragrance industry. A thorough understanding of its structural and electronic properties is crucial for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for dypnone, alongside standardized experimental protocols for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the limited availability of experimentally assigned public data, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for dypnone. These predictions are based on established chemical shift principles and computational models.

Table 1: Predicted ¹H NMR Spectral Data for Dypnone

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | -CH₃ |

| ~6.8 | Singlet | 1H | =CH- |

| ~7.4-7.6 | Multiplet | 6H | Aromatic H (meta, para of both rings) |

| ~7.9-8.0 | Multiplet | 4H | Aromatic H (ortho of both rings) |

Table 2: Predicted ¹³C NMR Spectral Data for Dypnone

| Chemical Shift (δ, ppm) | Assignment |

| ~25 | -CH₃ |

| ~127 | =CH- |

| ~128.5 | Aromatic CH (para of both rings) |

| ~129 | Aromatic CH (ortho of both rings) |

| ~130 | Aromatic CH (meta of both rings) |

| ~133 | Aromatic C (ipso, attached to vinyl group) |

| ~138 | Aromatic C (ipso, attached to carbonyl group) |

| ~155 | C=C (carbon attached to phenyl group) |

| ~190 | C=O (carbonyl) |

Experimental Protocols

The following sections detail the standardized methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of dypnone.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent in which dypnone is readily soluble. Chloroform-d (CDCl₃) is a common choice for similar compounds.

-

Concentration : For ¹H NMR, prepare a solution with a concentration of 5-25 mg of dypnone in 0.5-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of 20-100 mg/mL is recommended.

-

Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.

-

Sample Filtration : To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Final Volume : The final volume of the solution in the NMR tube should be approximately 4-5 cm in height to ensure it is within the detection region of the NMR probe.

NMR Data Acquisition

-

Instrumentation : NMR spectra should be acquired on a high-resolution NMR spectrometer, such as a Bruker Avance or Varian INOVA instrument, operating at a field strength of 300 MHz or higher for ¹H NMR.

-

Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment is typically used.

-

Spectral Width : Set a spectral width of approximately 10-12 ppm to encompass all expected proton signals.

-

Acquisition Time : An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay : A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.

-

Number of Scans : For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width : A wider spectral width of approximately 200-220 ppm is required for ¹³C NMR.

-

Acquisition Time : An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is generally used.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) is necessary to obtain a spectrum with an adequate signal-to-noise ratio.

-

Data Processing and Analysis

-

Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phasing : The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction : The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing : The chemical shifts are referenced to the TMS signal at 0 ppm.

-

Integration : The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons giving rise to each signal.

-

Peak Picking and Assignment : The chemical shifts of all peaks are determined, and the signals are assigned to the corresponding protons and carbons in the dypnone molecule based on their chemical shifts, multiplicities, and integration values (for ¹H NMR).

Logical Workflow for NMR Analysis of Dypnone

The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using NMR spectroscopy.

An In-depth Technical Guide to the Interpretation of the FT-IR Spectrum of Dypnone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of dypnone (1,3-diphenyl-2-buten-1-one). Dypnone, an α,β-unsaturated ketone, presents a characteristic spectral signature that is invaluable for its identification and structural elucidation. This document outlines the theoretical basis for the observed absorption bands, presents a detailed interpretation of its spectrum, provides standardized experimental protocols for obtaining FT-IR data, and includes visualizations to aid in understanding the underlying molecular vibrations and experimental workflows.

Introduction to the Infrared Spectroscopy of Dypnone

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. An FT-IR spectrum is a plot of this absorption, typically represented as transmittance or absorbance versus wavenumber (cm⁻¹).

The structure of dypnone, featuring a conjugated system of a carbonyl group, a carbon-carbon double bond, and two phenyl rings, gives rise to a series of distinct and interpretable absorption bands. The key functional groups and structural features that can be identified are:

-

Carbonyl (C=O) Group: The stretching vibration of the carbonyl group is one of the most prominent features in the spectrum.

-

Carbon-Carbon Double Bond (C=C): The presence of this bond, conjugated with the carbonyl group and a phenyl ring, influences its absorption frequency.

-

Aromatic Rings (C=C and C-H): The stretching and bending vibrations of the phenyl groups provide a wealth of structural information.

-

Aliphatic Groups (C-H): The methyl group attached to the double bond also exhibits characteristic stretching and bending vibrations.

FT-IR Spectrum of Dypnone: Data and Interpretation

The interpretation of the FT-IR spectrum of dypnone involves assigning the observed absorption bands to specific molecular vibrations. The gas-phase FT-IR spectrum of dypnone from the NIST Chemistry WebBook serves as the primary reference for this analysis.

Data Presentation: Summary of Dypnone FT-IR Spectral Data

The following table summarizes the principal absorption bands expected and observed for dypnone. The conjugation within the molecule lowers the frequency of both the C=O and C=C stretching vibrations compared to their non-conjugated counterparts.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2925 | Weak | Aliphatic C-H Stretch (methyl group) |

| ~1665 | Strong | C=O Stretch (α,β-unsaturated ketone) |

| ~1605 | Strong | C=C Stretch (conjugated) |

| ~1580, ~1490, ~1450 | Medium | Aromatic C=C Ring Stretch |

| ~1360 | Medium | Aliphatic C-H Bend (methyl group) |

| Below 1000 | Medium-Strong | Aromatic C-H Out-of-Plane Bending and other fingerprint region vibrations |

Detailed Interpretation

-

C-H Stretching Region (3100-2800 cm⁻¹): The bands observed just above 3000 cm⁻¹, around 3060 cm⁻¹, are characteristic of the C-H stretching vibrations of the aromatic rings. The weaker absorption around 2925 cm⁻¹ is attributed to the C-H stretching of the methyl group.

-

Carbonyl (C=O) Stretching (around 1665 cm⁻¹): A strong, sharp absorption band is observed at approximately 1665 cm⁻¹. This is a hallmark of the C=O stretching vibration. For a simple, saturated ketone, this band typically appears around 1715 cm⁻¹. The conjugation with the C=C double bond and the phenyl ring in dypnone delocalizes the pi electrons, weakening the C=O bond and thus lowering its vibrational frequency.

-

Carbon-Carbon Double Bond (C=C) Stretching (around 1605 cm⁻¹): A strong band is also present at approximately 1605 cm⁻¹. This is assigned to the stretching vibration of the C=C double bond. Its intensity is enhanced due to the conjugation with the polar carbonyl group.

-

Aromatic Ring Vibrations (1600-1450 cm⁻¹): Multiple medium-intensity bands in this region are characteristic of the C=C stretching vibrations within the two phenyl rings.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorption bands resulting from various bending vibrations (e.g., C-H bending) and skeletal vibrations of the entire molecule. While difficult to assign individually, the pattern in this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. The out-of-plane C-H bending vibrations of the substituted benzene rings are particularly prominent in the 900-650 cm⁻¹ range.

Experimental Protocols

Accurate and reproducible FT-IR spectra are contingent upon proper sample preparation and instrument operation. Below are detailed methodologies for common sampling techniques suitable for a compound like dypnone, which is a liquid at room temperature.

Neat Liquid Sample Preparation (Thin Film Method)

This is the simplest method for analyzing a liquid sample.

Materials:

-

FT-IR Spectrometer

-

Two polished salt plates (e.g., NaCl or KBr)

-

Dropper or pipette

-

Appropriate solvent for cleaning (e.g., spectroscopic grade acetone or methylene chloride)

-

Kimwipes or other lint-free tissues

Procedure:

-

Plate Cleaning: Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a minimal amount of a volatile, dry solvent and gently wiping with a lint-free tissue. Handle the plates by their edges to avoid transferring moisture from your fingers.

-

Background Spectrum: Run a background spectrum with no sample in the beam path. This is crucial to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Application: Place one to two drops of dypnone onto the center of one salt plate.

-

Film Formation: Place the second salt plate on top of the first, and gently rotate the top plate to create a thin, uniform liquid film between the plates. Ensure there are no air bubbles in the beam path.

-

Spectrum Acquisition: Place the sandwiched plates into the sample holder of the FT-IR spectrometer.

-

Data Collection: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, separate the salt plates, clean them thoroughly with an appropriate solvent, and store them in a desiccator.

Attenuated Total Reflectance (ATR) FT-IR

ATR is a versatile technique that requires minimal sample preparation.

Materials:

-

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Dropper or pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Soft, lint-free tissues

Procedure:

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal with a soft tissue dampened with a suitable solvent.

-

Background Spectrum: With the clean, dry ATR crystal in place, acquire a background spectrum.

-

Sample Application: Place a small drop of dypnone directly onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Pressure Application (if applicable for solids, not typically for liquids): For liquid samples, ensure good contact with the crystal.

-

Spectrum Acquisition: Collect the FT-IR spectrum.

-

Cleaning: After the measurement, thoroughly clean the sample from the ATR crystal using a solvent and soft tissue.

Mandatory Visualizations

Molecular Vibrations of Dypnone

The following diagram illustrates the key stretching vibrations in the dypnone molecule that give rise to the most characteristic bands in its FT-IR spectrum.

Caption: Key vibrational modes of the dypnone molecule.

Experimental Workflow for FT-IR Analysis

This diagram outlines the logical steps involved in obtaining and interpreting an FT-IR spectrum.

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Dypnone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dypnone, chemically known as 1,3-diphenyl-2-buten-1-one, is an α,β-unsaturated ketone that plays a role as a synthetic intermediate and possesses ultraviolet (UV) absorbing properties. Understanding its interaction with UV and visible light through UV-Vis absorption spectroscopy is crucial for its application in various fields, including its use as a UV filter. This technical guide provides an analysis of the UV-Vis absorption characteristics of dypnone, a detailed experimental protocol for its spectral analysis, and an overview of the underlying chemical principles.

Introduction to Dypnone and its Spectroscopic Properties

Dypnone is a member of the chalcone family, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This extended conjugation is the primary determinant of its UV-Vis absorption profile. The electronic transitions within this conjugated system, specifically the π → π* and n → π* transitions, are responsible for its ability to absorb light in the UV region of the electromagnetic spectrum. Its utility as a plasticizer, a base for perfumes, and notably as an ultraviolet light filter in resins and coatings underscores the importance of characterizing its spectral behavior.

UV-Vis Absorption Spectrum of Dypnone: Quantitative Analysis

Table 1: UV-Vis Absorption Data for Dypnone

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |

| Data Not Available | Data Not Available | Data Not Available |

The absence of data in this table highlights a gap in the readily accessible scientific literature. Further experimental investigation is required to populate this information.

Experimental Protocol for UV-Vis Spectroscopic Analysis of Dypnone

To obtain the UV-Vis absorption spectrum of dypnone, the following detailed experimental protocol can be followed.

3.1. Materials and Instrumentation

-

Dypnone: High purity grade (>98%)

-

Solvent: Spectroscopic grade ethanol (or other suitable non-absorbing solvent in the wavelength range of interest)

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

-

Cuvettes: 1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes: Class A

3.2. Sample Preparation

-

Stock Solution Preparation: Accurately weigh a precise amount of dypnone (e.g., 10 mg) and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

3.3. Spectrophotometric Measurement

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up and stabilize according to the manufacturer's instructions.

-

Baseline Correction: Fill a quartz cuvette with the spectroscopic grade solvent to be used as a blank. Place the cuvette in the reference beam path of the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Sample Measurement: Rinse the sample cuvette with a small amount of the dypnone working solution before filling it. Place the sample cuvette in the sample beam path and record the UV-Vis absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), calculate the molar absorptivity (ε) at the λmax.

Visualization of Experimental and Logical Relationships

4.1. Experimental Workflow

The process of obtaining and analyzing the UV-Vis spectrum of dypnone can be visualized as a clear workflow.

Caption: Experimental workflow for UV-Vis absorption analysis of dypnone.

4.2. Synthesis of Dypnone

Dypnone is synthesized through the self-condensation of two molecules of acetophenone. This acid- or base-catalyzed reaction is a classic example of an aldol condensation followed by dehydration.

Caption: Simplified reaction pathway for the synthesis of dypnone.

Conclusion

While dypnone is recognized for its UV-absorbing capabilities, a significant gap exists in the publicly available, quantitative UV-Vis spectral data. This guide provides a comprehensive framework for researchers to experimentally determine these crucial parameters. The detailed protocol and illustrative diagrams offer a clear path for the characterization of dypnone's interaction with UV-Vis radiation, which is fundamental for its effective application in materials science and drug development. Further research to populate the missing spectral data is strongly encouraged to enhance the scientific understanding of this compound.

In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Dypnone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dypnone, with the systematic name 1,3-diphenyl-2-buten-1-one and also known as β-methylchalcone, is an aromatic ketone with the chemical formula C₁₆H₁₄O.[1] Its molecular structure, characterized by a conjugated system of two phenyl rings and an α,β-unsaturated carbonyl group, makes it a subject of interest in various chemical and pharmaceutical research areas. Understanding the fragmentation behavior of dypnone under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. This technical guide provides a comprehensive overview of the electron ionization (EI) mass spectrometry fragmentation pattern of dypnone, complete with quantitative data, a detailed experimental protocol, and a visual representation of the fragmentation pathway.

Mass Spectrometry Data of Dypnone

The mass spectrum of dypnone is characterized by a distinct pattern of fragment ions that provides significant structural information. The molecular ion peak and the subsequent fragmentation are consistent with the behavior of aromatic ketones and chalcone derivatives.

Quantitative Fragmentation Data

The electron ionization (EI) mass spectrum of dypnone exhibits several key fragments. The relative intensities of these fragments are crucial for positive identification. The most significant peaks are summarized in the table below.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 222 | 35 | [C₁₆H₁₄O]⁺˙ (Molecular Ion) |

| 207 | 20 | [M - CH₃]⁺ |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | 60 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | 30 | [C₄H₃]⁺ |

Data is estimated from the graphical representation of the NIST EI mass spectrum.

Proposed Fragmentation Pathway

The fragmentation of the dypnone molecular ion ([C₁₆H₁₄O]⁺˙) upon electron ionization follows logical pathways dictated by the stability of the resulting fragment ions. The primary fragmentation events involve cleavages at bonds adjacent to the carbonyl group and within the conjugated system.

The most prominent fragmentation pathway involves the cleavage of the C-C bond between the carbonyl group and the butene chain, leading to the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This fragment is the base peak in the spectrum, indicating its exceptional stability due to resonance delocalization of the positive charge over the phenyl ring and the carbonyl group. Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation results in the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77.

Another significant fragmentation pathway is the loss of a methyl radical (•CH₃) from the molecular ion, resulting in the fragment ion at m/z 207. This is a common fragmentation for compounds containing a methyl group.

Caption: Proposed electron ionization fragmentation pathway of Dypnone.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of Dypnone

The following is a representative protocol for the analysis of dypnone using Gas Chromatography coupled with Mass Spectrometry (GC-MS) with an electron ionization source. This protocol is based on established methods for the analysis of aromatic ketones and chalcones.[2][3]

Instrumentation

-

Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer with an electron ionization (EI) source.

-

GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

Sample Preparation

-

Standard Solution: Prepare a stock solution of dypnone in a high-purity solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration of 10 µg/mL for analysis.

GC-MS Parameters

-

Injector:

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Split (split ratio 20:1)

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Final Hold: Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes

-

Data Analysis

The acquired data is processed using the instrument's software. The mass spectrum of the chromatographic peak corresponding to dypnone is extracted and compared with a reference library (e.g., NIST Mass Spectral Library) for confirmation. The fragmentation pattern is analyzed to confirm the structure based on the principles outlined in this guide.

Conclusion

The mass spectrometry fragmentation pattern of dypnone provides a reliable method for its identification and structural characterization. The dominant fragmentation pathways, leading to the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77), are characteristic of its chemical structure. By utilizing the quantitative data and the detailed experimental protocol provided in this guide, researchers, scientists, and drug development professionals can confidently identify and analyze dypnone in their respective applications. The provided fragmentation pathway diagram offers a clear visual aid for understanding the underlying fragmentation mechanisms.

References

E/Z isomerization of Dypnone

An In-Depth Technical Guide to the E/Z Isomerization of Dypnone

Abstract

Dypnone, or 1,3-diphenyl-2-buten-1-one, is a valuable α,β-unsaturated ketone intermediate in the synthesis of various organic compounds. Its structure features a carbon-carbon double bond, giving rise to two geometric isomers: (E)-dypnone and (Z)-dypnone. The thermodynamically more stable E-isomer is typically the major product of synthesis. The ability to control and induce isomerization to the less stable Z-isomer is crucial for accessing novel molecular scaffolds and studying structure-activity relationships. This technical guide provides a comprehensive overview of the core principles, mechanisms, experimental protocols, and analytical characterization methods related to the E/Z isomerization of dypnone.

Introduction to E/Z Isomerization in Dypnone

The central C2=C3 double bond in dypnone is the source of its geometric isomerism. The E (entgegen) isomer has the higher priority groups on opposite sides of the double bond (in this case, the benzoyl and phenyl groups), while the Z (zusammen) isomer has them on the same side. Due to reduced steric hindrance, the E-isomer is the more thermodynamically stable and is the predominant form isolated from typical condensation syntheses.

The controlled conversion between these isomers can be achieved through several methods, primarily photochemical, acid-catalyzed, and thermal pathways. Each method offers distinct advantages and proceeds through different mechanistic routes, allowing for tunable control over the isomeric ratio.

Mechanisms of Isomerization

The isomerization from the stable E-dypnone to the Z-dypnone is a contra-thermodynamic process that requires an input of energy to overcome the rotational energy barrier of the double bond.

Photochemical Isomerization

Photochemical isomerization is a highly effective method for converting E-alkenes to Z-alkenes.[1] The process is driven by the absorption of light, which promotes the molecule to an excited electronic state where the energy barrier for rotation around the C=C bond is significantly lower.[2]

-

Direct Irradiation: Upon absorbing a photon (typically UV-A light, ~300-400 nm), the E-dypnone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). In the S₁ state, the π-bond is weakened, allowing for rotation to a perpendicular, twisted conformation. From this twisted intermediate, the molecule can relax back to the ground state as either the E or Z isomer.[3][4]

-

Triplet Sensitization: An alternative pathway involves a triplet sensitizer (e.g., thioxanthone, benzophenone). The sensitizer absorbs light and, through efficient intersystem crossing (ISC), forms a long-lived triplet state (T₁). This triplet sensitizer then transfers its energy to the E-dypnone molecule, promoting it directly to its triplet state (T₁).[5][6] Isomerization occurs in the triplet state, followed by relaxation to the ground-state isomers. This method can be advantageous as it allows for the use of different wavelengths of light and can sometimes lead to different photostationary state (PSS) ratios.[7]

The continuous irradiation of a sample leads to a photostationary state (PSS) , a dynamic equilibrium where the rates of E→Z and Z→E photoisomerization are equal. The final ratio of isomers depends on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength.[2]

Acid-Catalyzed Isomerization

Acid catalysis provides a ground-state pathway for isomerization. The mechanism involves the protonation of the carbonyl oxygen by a Brønsted acid.[8]

-

Protonation: The carbonyl oxygen of E-dypnone is protonated, creating a resonance-stabilized carbocation.

-

Resonance and Reduced Bond Order: Resonance delocalizes the positive charge onto the α-carbon, which significantly reduces the double-bond character of the C2-C3 bond, converting it to a bond with substantial single-bond character.[9]

-

Rotation: Free rotation can now occur around the C2-C3 single bond.

-

Deprotonation: Loss of a proton from the hydroxyl group regenerates the carbonyl and the acid catalyst, yielding a mixture of E and Z isomers.

This process will eventually lead to a thermodynamic equilibrium, which will heavily favor the more stable E-isomer. Therefore, this method is more suitable for isomerizing a pure Z sample to the E form or for ensuring the thermodynamic product is obtained.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Dypnone synthesis from acetophenone

An In-depth Technical Guide to the Synthesis of Dypnone from Acetophenone

Introduction

Dypnone, or 1,3-diphenyl-2-buten-1-one, is a valuable intermediate compound in organic synthesis, finding applications as a plasticizer, a perfumery base, and an ultraviolet light filter in resins and coatings.[1][2] It is primarily synthesized through the self-condensation of two molecules of acetophenone.[2][3] This reaction, a classic example of an aldol condensation, can be catalyzed by a variety of acidic and basic catalysts under different reaction conditions. This guide provides a detailed overview of the reaction mechanism, experimental protocols, and quantitative data associated with the synthesis of dypnone from acetophenone, tailored for researchers and professionals in chemical and drug development.

Reaction Mechanism: Aldol Condensation

The synthesis of dypnone from acetophenone proceeds via a self-condensation reaction, which is a type of aldol condensation. The reaction involves the formation of an enolate from one molecule of acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of a second acetophenone molecule. The resulting aldol addition product subsequently undergoes dehydration to yield the final α,β-unsaturated ketone, dypnone. The process can be catalyzed by both acids and bases.

Caption: Base-catalyzed aldol condensation mechanism for dypnone synthesis.

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the conversion of acetophenone and the selectivity for dypnone. A wide range of catalysts have been explored, from traditional homogenous acids and bases to modern heterogeneous solid acid catalysts.

| Catalyst | Temperature (°C) | Reaction Time | Solvent | Acetophenone Conversion (%) | Dypnone Selectivity/Yield (%) | Reference |

| Nano-crystalline Sulfated Zirconia | 170 | 7 h | Solvent-free | 68.2 | 92 (Selectivity) | [4][5] |

| Aluminum tert-butoxide | 133-137 | - | Xylene | >95 | 77-82 (Yield) | [6] |

| Cs-DTP/K-10 (Microwave) | 140 | - | Solvent-free | 56 | 92 (Selectivity) | [7][8][9] |

| Polyphosphoric Acid | 70 | 6 h | Benzene | - | "Good yield" | [1] |

| H-beta Zeolite | 130-160 | - | Liquid Phase | - | - | [5] |

| Aluminum Chloride (AlCl₃) | - | - | - | - | - | [5][7] |

| Sodium Ethoxide | - | - | - | - | - | [6][7] |

Note: Aluminum chloride, while a potent Lewis acid, is known to catalyze undesirable side reactions like polycondensation.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. Below are protocols adapted from cited literature for different catalytic systems.

Protocol 1: Synthesis using Aluminum tert-butoxide

This procedure is a modification of the method by Adkins and Cox.[6]

-

Apparatus Setup: A 1-liter round-bottomed three-necked flask is equipped with a mechanical stirrer, a thermometer, and a Vigreux column connected to a condenser and receiver protected by a calcium chloride tube.

-

Reagents: 345 g (400 ml) of dry xylene, 120 g (117 ml, 1 mole) of dry acetophenone, and 135 g (0.55 mole) of aluminum tert-butoxide are added to the flask.

-

Reaction: The mixture is stirred and heated in an oil bath to maintain the reaction temperature between 133°C and 137°C. tert-Butyl alcohol distills over at 80-85°C.

-

Workup: After the reaction, the mixture is cooled, and the aluminum hydroxide is decomposed with a 10% sulfuric acid solution. The xylene layer is separated, washed with water, and dried.

-

Purification: The solvent (xylene) is removed by distillation. The residue is then transferred to a smaller flask for fractional distillation under reduced pressure. Unreacted acetophenone is collected at approximately 80°C/10 mm, and dypnone is distilled at 150-155°C/1 mm.[6] The final yield is typically between 85-91 g (77-82%).[6]

Protocol 2: Solvent-Free Synthesis using Nano-crystalline Sulfated Zirconia

This method highlights the use of a reusable solid acid catalyst.[4]

-

Catalyst Preparation: Nano-crystalline sulfated zirconia is prepared via a sol-gel method, followed by treatment with sulfuric acid and calcination at 650°C.

-

Apparatus Setup: The reaction is performed in a liquid phase batch reactor connected to a Dean-Stark apparatus to continuously remove the water formed during the condensation.

-

Reaction: Acetophenone and the sulfated zirconia catalyst are heated to 170°C for 7 hours under solvent-free conditions.

-

Workup and Analysis: After the reaction, the catalyst is filtered from the reaction mixture. The product composition is analyzed using gas chromatography (GC) to determine acetophenone conversion and dypnone selectivity.

-

Catalyst Reuse: The recovered catalyst is washed with acetone, dried overnight at 120°C, and can be reused for subsequent reaction cycles with only a marginal decrease in activity.[4][5]

Protocol 3: Microwave-Assisted Synthesis using Cs-DTP/K-10

Microwave irradiation can significantly reduce reaction times.[7]

-

Apparatus Setup: A 120 mL capacity glass reactor equipped for microwave heating (e.g., CEM Discover model) is used.

-

Reagents: A standard experiment involves 0.16 mol of acetophenone and a catalyst loading of 0.10 g/cm³ of Cs-DTP/K-10. n-Decane can be used as an internal standard for GC analysis.

-

Reaction: The reaction mixture is heated to the desired temperature (e.g., 413 K or 140°C) using microwave irradiation.[7][8] Agitation is commenced once the temperature is reached.

-

Sampling and Analysis: Samples are withdrawn periodically and analyzed by gas chromatography (GC) and GC-MS to monitor the reaction progress and confirm product identity.[7] This method shows a positive effect on the reaction rate compared to conventional heating.[7][8]

General Experimental Workflow

The overall process for synthesizing and isolating dypnone follows a standard sequence of steps in organic synthesis, from reaction setup to final purification.

Caption: A generalized workflow for the synthesis and purification of dypnone.

Conclusion

The synthesis of dypnone from the self-condensation of acetophenone is a well-established reaction that can be achieved through various catalytic methods. The choice of catalyst, whether a traditional homogeneous catalyst like aluminum tert-butoxide or a modern, reusable solid acid like sulfated zirconia, along with the reaction conditions, dictates the efficiency and yield of the process. Recent advancements, such as the use of microwave irradiation, offer pathways to reduced reaction times and improved yields, aligning with the principles of green chemistry.[7] The detailed protocols and comparative data presented in this guide serve as a comprehensive resource for optimizing the synthesis of this important chemical intermediate.

References

- 1. US2769842A - Preparation of dypnone - Google Patents [patents.google.com]

- 2. frinton.com [frinton.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. researchgate.net [researchgate.net]

- 9. dl.begellhouse.com [dl.begellhouse.com]

The History and Discovery of Dypnone: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dypnone, chemically known as 1,3-diphenyl-2-buten-1-one, is an α,β-unsaturated ketone that has been a subject of chemical synthesis for over a century. Primarily recognized for its applications as a plasticizer, a base for perfumes, and an ultraviolet light filter, its discovery and the evolution of its synthesis provide a glimpse into the development of synthetic organic chemistry. This technical guide delves into the history of Dypnone, detailing its initial synthesis and the various methodologies developed over time. It provides comprehensive experimental protocols for key synthetic routes, presents its physicochemical and spectroscopic data in a structured format, and explores its limited but noteworthy biological activities as a chalcone analogue.

Introduction

Dypnone (C₁₆H₁₄O) is a yellow, dense liquid formed from the self-condensation of two molecules of acetophenone.[1][2] Its molecular structure, featuring a conjugated system of two phenyl groups and a keto-ethylenic moiety, is characteristic of a chalcone.[3] While not a widely recognized pharmacologically active agent, its role as a versatile chemical intermediate and its industrial applications have sustained interest in its synthesis and properties.[4] This guide aims to provide a comprehensive technical overview of Dypnone, from its historical roots to its modern synthetic preparations and characterization.

History and Discovery

A significant advancement in the synthesis of Dypnone came with the work of Homer Adkins and R. H. Cox in 1938, who utilized aluminum tert-butoxide as a catalyst. This method, later refined and published in Organic Syntheses by W. Wayne and H. Adkins in 1955, provided a reliable and high-yielding procedure that became a standard laboratory preparation.

Another notable development was the use of polyphosphoric acid (PPA) as a condensing agent, as detailed in a 1956 patent.[4] This method offered an alternative route with good yields, utilizing a readily available and inexpensive catalyst.[4]

Over the years, a multitude of catalysts have been employed for the self-condensation of acetophenone to yield Dypnone, including:

-

Sodium ethoxide

-

Aluminum bromide

-

Phosphorus pentachloride

-

Calcium hydroxide

-

Anhydrous hydrogen chloride and bromide

-

Aluminum chloride

-

Hydrogen fluoride[5]

The timeline below highlights some of the key milestones in the development of Dypnone synthesis:

Historical Timeline of Dypnone Synthesis

| Year | Milestone | Key Catalyst/Reagent | Reference |

| 1938 | Adkins and Cox publish a method for the self-condensation of acetophenone. | Aluminum tert-butoxide | Adkins, H.; Cox, R. H. J. Am. Chem. Soc.1938 , 60, 1151. |

| 1955 | A detailed, high-yield protocol for Dypnone synthesis is published in Organic Syntheses. | Aluminum tert-butoxide | Wayne, W.; Adkins, H. Org. Synth. Coll. Vol. III1955 , 367. |

| 1956 | A patent is granted for the preparation of Dypnone using a cost-effective catalyst. | Polyphosphoric Acid | US Patent 2,769,842[4] |

It is important to note that while the Friedel-Crafts reaction, discovered by Charles Friedel and James Mason Crafts in 1877, is a cornerstone of aromatic chemistry, there is no direct evidence to suggest their involvement in the initial discovery or synthesis of Dypnone itself. The synthesis of Dypnone is a self-condensation reaction, which is mechanistically distinct from the electrophilic aromatic substitution of a Friedel-Crafts reaction.

Physicochemical and Spectroscopic Data

Dypnone is a yellow liquid with a mild, fruity odor.[4] Its physical and chemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of Dypnone

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄O | [2] |

| Molecular Weight | 222.29 g/mol | [2] |

| Appearance | Yellow liquid | [4] |

| Boiling Point | 246 °C at 50 mmHg | [4] |

| Odor | Mild, fruity | [4] |

Table 2: Spectroscopic Data of Dypnone

| Spectroscopic Technique | Data |

| ¹H NMR | (Data not explicitly found in a structured format in the search results) |

| ¹³C NMR | (Data not explicitly found in a structured format in the search results) |

| Infrared (IR) Spectroscopy | (Data not explicitly found in a structured format in the search results) |

| Mass Spectrometry (MS) | (Data not explicitly found in a structured format in the search results) |

Experimental Protocols

This section provides detailed methodologies for two of the most well-documented and historically significant syntheses of Dypnone.

Synthesis of Dypnone using Aluminum tert-Butoxide

This procedure is adapted from the method of Wayne and Adkins published in Organic Syntheses.

Experimental Workflow: Synthesis of Dypnone via Aluminum tert-Butoxide

Caption: Workflow for the synthesis of Dypnone using aluminum tert-butoxide.

Procedure:

-

In a 1-liter, three-necked round-bottomed flask equipped with a thermometer, an efficient mechanical stirrer, and a 35-cm Vigreux column fitted to a condenser and a receiver protected by a calcium chloride tube, place 400 mL of dry xylene, 120 g (1 mole) of dry acetophenone, and 135 g (0.55 mole) of aluminum tert-butoxide.

-

Begin stirring and heat the flask in an oil bath to maintain the reaction mixture temperature between 133°C and 137°C.

-

tert-Butyl alcohol will slowly distill at a vapor temperature of 80-85°C. Continue the distillation for approximately 2 hours.

-

Cool the reaction mixture to 100°C and cautiously add 40 mL of water in small portions with continuous stirring.

-

After the addition of water, reflux the mixture for an additional 15 minutes to ensure complete hydrolysis of the aluminum tert-butoxide.

-

After cooling, transfer the mixture to centrifuge bottles and centrifuge to separate the aluminum hydroxide precipitate.

-

Decant the supernatant liquid. Wash the aluminum hydroxide precipitate by making a smooth paste with approximately 250 mL of ether and centrifuge again. Repeat this ether extraction three more times.

-

Combine the initial supernatant and all ether extracts.

-

Remove the ether and any residual tert-butyl alcohol by distillation at atmospheric pressure.

-

Remove the xylene by distillation under reduced pressure (25–50 mmHg).

-

Transfer the residue to a smaller flask and fractionally distill under vacuum. First, distill the unreacted acetophenone at approximately 80°C/10 mmHg.

-

Finally, distill the Dypnone at 150–155°C/1 mmHg. The yield is typically 77–82%.

Synthesis of Dypnone using Polyphosphoric Acid

This procedure is based on the examples provided in US Patent 2,769,842.[4]

Experimental Workflow: Synthesis of Dypnone via Polyphosphoric Acid

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. che.hw.ac.uk [che.hw.ac.uk]

- 4. US2769842A - Preparation of dypnone - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on Dypnone as a Derivative of Chalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dypnone, chemically known as 1,3-diphenyl-2-buten-1-one, is an α,β-unsaturated ketone that shares a structural relationship with chalcones. It is also referred to as β-methylchalcone.[1][2][3] Chalcones, which are characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry, known for a wide array of biological activities.[4][5] Dypnone's structural similarity to this important pharmacophore makes it a compound of interest for potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of dypnone, focusing on its synthesis, chemical properties, and relationship to chalcones, as well as an exploration of its known and potential biological activities.

Structural Relationship to Chalcone

Dypnone is an isomer of a substituted chalcone. The core structure of a chalcone consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. Dypnone, or β-methylchalcone, has a methyl group at the β-position of this three-carbon bridge. This structural feature distinguishes it from the parent chalcone structure.